molecular formula C11H15ClN2O2 B1442961 6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride CAS No. 1311315-61-3

6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Cat. No. B1442961
M. Wt: 242.7 g/mol
InChI Key: ORHYXZNICJBVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1-amino-2-methylpropyl)benzoic acid hydrochloride” has a CAS Number of 2551119-93-6 and a molecular weight of 229.71 . It is stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for “3-(1-amino-2-methylpropyl)benzoic acid hydrochloride” is 1S/C11H15NO2.ClH/c1-7(2)10(12)8-4-3-5-9(6-8)11(13)14;/h3-7,10H,12H2,1-2H3,(H,13,14);1H . This can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

The related compound “2-Amino-2-methyl-1-propanol hydrochloride” has a molecular weight of 125.60 and a melting point of 204 °C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Kurasawa et al. (1988) explored the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines and subsequent transformations leading to spiro[benzoxazole-2′(3′H),4(1H)pyrazolo[5,1-c][1,2,4]-triazines] through reactions involving amino-phenol hydrochloride. The study also mentioned the alkylation of these compounds to yield derivatives with potential biological activities (Kurasawa, Okiyama, Kamigaki, Kanoh, Takada, & Okamoto, 1988).

Chemical Transformations and Characterization

Button and Gossage (2003) reported the synthesis and characterization of a series of chiral and achiral 2-(aminophenyl)-2-oxazolines and related compounds. They employed a one-step procedure involving isatoic anhydride or its analogues with amino-alcohols, highlighting the use of anhydrous ZnCl2 as an effective catalyst (Button & Gossage, 2003).

Synthesis and Biological Activity

Rudyanto et al. (2014) synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol, followed by a biological activity assessment using the brine shrimp lethality test. The study highlighted the potential bioactivity of these compounds for further research (Rudyanto, Ekowati, Widiandani, Honda, & Jalan Dharmawangsa Dalam, 2014).

Hydrolysis Studies and Synthesis

Iwanami et al. (1964) investigated the hydrolysis of various compounds including 6-chloro-2-oxo-3-ethoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine and others. The study provided insights into the hydrolysis mechanism and its connection with enamine and ketimine tautomerism (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Safety And Hazards

The compound “3-(1-amino-2-methylpropyl)benzoic acid hydrochloride” has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-(1-amino-2-methylpropyl)-3H-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-6(2)10(12)7-3-4-8-9(5-7)15-11(14)13-8;/h3-6,10H,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHYXZNICJBVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)NC(=O)O2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Reactant of Route 3
Reactant of Route 3
6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Reactant of Route 4
6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Reactant of Route 5
Reactant of Route 5
6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Reactant of Route 6
6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.